2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
“2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound . It’s a type of nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of similar compounds involves various techniques . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” and its derivatives can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” and its derivatives are complex and can involve various pathways . For example, a tele-substitution reaction in a [1,2,4]triazolo[4,3-a]pyrazine system was discovered and studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” can be determined using various techniques . For instance, the melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
- Synthetic Pathways : The synthesis and application of 1,2,3-triazole-fused pyrazines and pyridazines, including 1,2,4-triazolo[1,5-a]pyrazines, have been achieved through various synthetic routes. These compounds have found applications in medicinal chemistry for c-Met inhibition, GABAA modulation, as fluorescent probes, and as structural units in polymers (Hoffman & Schoffstall, 2022).
- Microwave-assisted Synthesis : A microwave-assisted synthesis approach has been utilized to afford trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, among others, highlighting a versatile method for incorporating the trifluoromethyl group into heterocyclic frameworks (Shaaban, 2008).
Biological Activities and Applications
- Antimicrobial Activity : New pyrazoline and pyrazole derivatives, including those related to 1,2,4-triazolo[1,5-a] frameworks, have been synthesized and shown to exhibit antimicrobial activities against a variety of organisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
- Anticancer Properties : The synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an important intermediate for anticancer drugs, underscores the significance of these compounds in the development of novel cancer therapies. Optimized synthetic methods have led to high yields, demonstrating the potential for large-scale production (Zhang et al., 2019).
Material Science and Chemical Properties
- Fluorine Chemistry : The study of reactions and synthesis involving trifluoromethylated compounds, including 1,2,4-triazolo[1,5-a]pyrazine derivatives, contributes to the understanding of fluorine chemistry and its applications in designing materials with unique properties (Khudina et al., 2005).
Pharmacological Applications
- PDE Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been identified as selective inhibitors for phosphodiesterase 2 (PDE2), with potential applications in neurological disorders. This work illustrates the importance of triazolo[1,5-a]pyrazine derivatives in developing new therapeutics (Rombouts et al., 2015).
properties
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODZNIVAQJSKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693873 | |
Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | |
CAS RN |
681249-56-9 | |
Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681249-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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